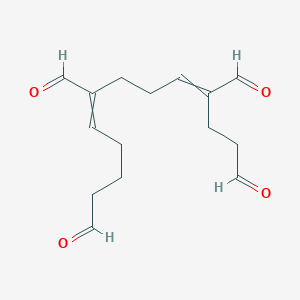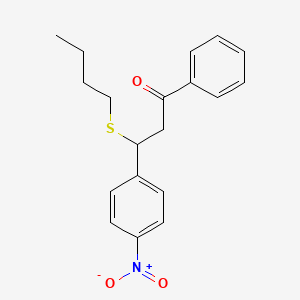
11-Bromo-N-dodecylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Bromo-N-dodecylundecanamide is a brominated amide compound with the molecular formula C23H46BrNO It is characterized by a long aliphatic chain, which imparts hydrophobic properties, and a bromine atom, which makes it reactive in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted amides.
- Oxidation reactions produce brominated carboxylic acids.
- Reduction reactions result in the formation of dodecylundecanamide.
Applications De Recherche Scientifique
11-Bromo-N-dodecylundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications .
Mécanisme D'action
The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
N-dodecylundecanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
11-Chloro-N-dodecylundecanamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
11-Iodo-N-dodecylundecanamide: Contains an iodine atom, which can lead to different halogen bonding interactions and reactivity.
Uniqueness: 11-Bromo-N-dodecylundecanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
798557-91-2 |
|---|---|
Formule moléculaire |
C23H46BrNO |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
11-bromo-N-dodecylundecanamide |
InChI |
InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26) |
Clé InChI |
IATZBKNXGCVYRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)
![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)


![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
